Enhanced Lipophilicity (XLogP3) vs. 3,4-Diaminobenzoate Enables Superior Membrane Partitioning
Methyl 4-amino-3-(ethylamino)benzoate exhibits an XLogP3 of 1.4, substantially higher than that of Methyl 3,4-diaminobenzoate (XLogP3 = 0.5) [1]. This +0.9 log unit difference corresponds to an approximately 8-fold greater partition coefficient in octanol/water, which is predictive of improved passive membrane permeability—a critical parameter for PROTAC building blocks that must penetrate cells to recruit E3 ligases [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | Methyl 3,4-diaminobenzoate: XLogP3 = 0.5 |
| Quantified Difference | Δ = +0.9 log units (~8× higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
Higher lipophilicity directly translates into better cell permeability for intracellular target engagement, making this compound a more suitable building block for cell-active PROTACs.
- [1] PubChem Compound Summary for CID 51072034, Methyl 4-amino-3-(ethylamino)benzoate: XLogP3 = 1.4. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 135524, Methyl 3,4-diaminobenzoate: XLogP3 = 0.5. National Center for Biotechnology Information (2025). View Source
